2,5-ジメチルピラジン

概要

説明

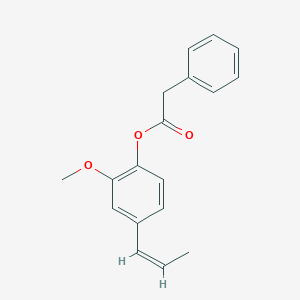

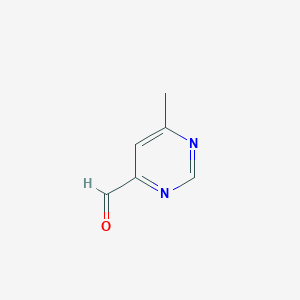

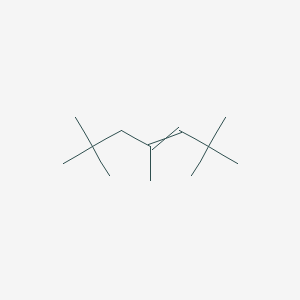

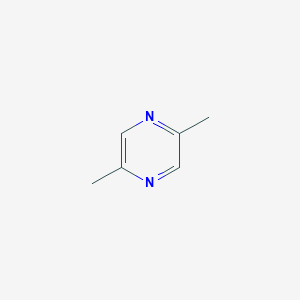

NSC 49139は、2,5-ジメチルピラジンとしても知られており、化学式C₆H₈N₂、分子量108.14 g/molの天然代謝産物です 。これは、科学研究で一般的に使用される無色から淡黄色の液体です。

科学的研究の応用

2,5-Dimethylpyrazine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic compounds.

Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the flavor and fragrance industry due to its characteristic odor.

作用機序

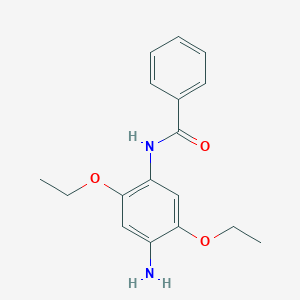

2,5-ジメチルピラジンの作用機序には、さまざまな分子標的および経路との相互作用が含まれます。天然代謝産物として、細胞シグナル伝達および代謝プロセスに役割を果たす可能性があります。 その正確な分子標的および経路はまだ調査中ですが、抗酸化作用を示し、フリーラジカルを捕捉することが知られています {_svg_2}.

類似の化合物:

2,3-ジメチルピラジン: 構造は似ていますが、メチル基の位置が異なります。

2,6-ジメチルピラジン: メチル基が異なる位置にある別の異性体です。

2,5-ジメチルピラジン-d3: 2,5-ジメチルピラジンの重水素化された形態は、同位体標識研究で使用されます.

ユニークさ: 2,5-ジメチルピラジンは、化学反応性と生物活性を左右する特定のメチル基の位置のために、ユニークです。その内因性も、代謝経路と細胞プロセスを研究するための貴重な化合物となっています。

Safety and Hazards

2,5-Dimethylpyrazine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

将来の方向性

生化学分析

Biochemical Properties

2,5-Dimethylpyrazine interacts with various enzymes and proteins in biochemical reactions. For instance, in the production of 2,5-Dimethylpyrazine, L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 is used . This enzyme catalyzes the oxidation of L-threonine, a crucial step in the synthesis of 2,5-Dimethylpyrazine .

Cellular Effects

2,5-Dimethylpyrazine has shown inhibitory properties against the proliferation and growth of cancer cells . It induces programmed cell death and suppresses angiogenesis, which are crucial processes in tumor development and progression .

Molecular Mechanism

The molecular mechanism of 2,5-Dimethylpyrazine involves the oxidation of L-threonine by L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 . This reaction is part of the metabolic engineering strategies used to optimize the modified Escherichia coli BL21 (DE3) strain for efficient synthesis of 2,5-Dimethylpyrazine .

Temporal Effects in Laboratory Settings

The effects of 2,5-Dimethylpyrazine on cells can change over time. For example, the evolutionarily conservative 2,5-dimethylpyrazine chemosignal, a pheromone released by female mice, has been shown to increase the frequency of mitotic disturbances in bone marrow cells .

Metabolic Pathways

2,5-Dimethylpyrazine is involved in the metabolic pathway that converts L-threonine to 2,5-Dimethylpyrazine . This pathway involves the enzyme L-threonine dehydrogenase (EcTDH) from Escherichia coli BL21 .

準備方法

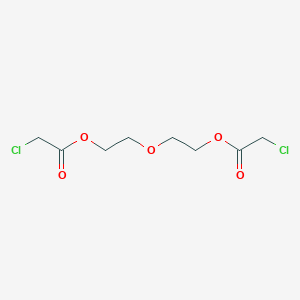

合成経路と反応条件: 2,5-ジメチルピラジンは、さまざまな方法で合成することができます。一般的な方法の1つは、2,5-ヘキサンジオンとアンモニアまたは酢酸アンモニウムを還流条件下で反応させることです。反応は通常、次のように進行します: [ \text{C}6\text{H}{10}\text{O}2 + \text{NH}_3 \rightarrow \text{C}_6\text{H}_8\text{N}_2 + 2\text{H}_2\text{O} ]

工業生産方法: 2,5-ジメチルピラジンの工業生産には、通常、2,5-ジメチルピペラジンの触媒的脱水素化が用いられます。このプロセスは、高温で、炭素担持パラジウムなどの脱水素化触媒の存在下で行われます。

反応の種類:

酸化: 2,5-ジメチルピラジンは、酸化反応を受けて対応するピラジンN-オキシドを形成することができます。

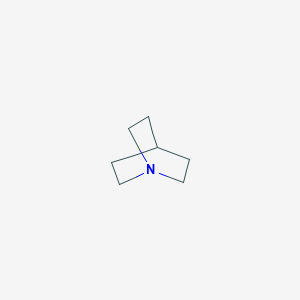

還元: 2,5-ジメチルピペラジンを形成するために還元することができます。

置換: 求電子置換反応は窒素原子で起こり、さまざまな置換ピラジンを生成することができます。

一般的な試薬と条件:

酸化: 過酸化水素または過酸が、一般的に用いられる酸化剤です。

還元: パラジウムまたは白金などの金属触媒の存在下での水素ガス。

置換: 塩素または臭素などのハロゲン化剤を置換反応に使用することができます。

主な製品:

酸化: 2,5-ジメチルピラジンN-オキシド。

還元: 2,5-ジメチルピペラジン。

置換: さまざまなハロゲン化ピラジン。

4. 科学研究における用途

2,5-ジメチルピラジンは、科学研究において幅広い用途があります:

化学: より複雑な有機化合物の合成における構成ブロックとして使用されます。

生物学: 天然代謝産物としての役割と生物系との相互作用について研究されています。

医学: 潜在的な治療効果と製薬化合物の合成における前駆体として調査されています。

産業: その特徴的な臭いから、香料および香料業界で使用されています。

類似化合物との比較

2,3-Dimethylpyrazine: Similar in structure but differs in the position of the methyl groups.

2,6-Dimethylpyrazine: Another isomer with methyl groups at different positions.

2,5-Dimethylpyrazine-d3: A deuterated form of 2,5-Dimethylpyrazine used in isotope labeling studies.

Uniqueness: 2,5-Dimethylpyrazine is unique due to its specific methyl group positions, which influence its chemical reactivity and biological activity. Its endogenous nature also makes it a valuable compound for studying metabolic pathways and cellular processes.

特性

IUPAC Name |

2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-8-6(2)4-7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZUOKDVTBMCMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047652 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pleasant odor; mp = 15 deg C; [Alfa Aesar MSDS], Liquid, colourless to slightly yellow liquid with an earthy, potato-like odour | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

154.00 to 156.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.982-1.000 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/841/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.5 [mmHg] | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-32-0 | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V99Y0MUY1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

15 °C | |

| Record name | 2,5-Dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What gives roasted foods and fermented products their characteristic aroma?

A1: 2,5-Dimethylpyrazine is a volatile compound often described as having a nutty, roasted, or earthy aroma. It is a significant contributor to the aroma of numerous foods, including roasted coffee, nuts, cooked meats, and fermented products like soy sauce and natto. [, , , , , ]

Q2: How does the formation of 2,5-dimethylpyrazine relate to different food processing techniques?

A2: The formation of 2,5-dimethylpyrazine is influenced by factors like temperature and reaction time, often arising from the Maillard reaction during cooking. In cocoa bean fermentation, the type and amount of 2,5-dimethylpyrazine varied depending on the fermentation technique used. [, ] Roasting of Polygonatum odoratum root revealed a higher concentration of 2,5-dimethylpyrazine at specific temperatures. []

Q3: What is known about the biological activity of 2,5-dimethylpyrazine in mammals?

A3: Studies in rats have shown that 2,5-dimethylpyrazine can influence reproductive organs. In females, it appears to have a direct inhibitory effect on the uterus, reducing its weight and the uptake of estradiol. [, ] In males, 2,5-dimethylpyrazine decreased prostate and seminal vesicle weight, possibly by affecting testosterone levels. [, ]

Q4: How does 2,5-dimethylpyrazine act as a pheromone in mice?

A4: 2,5-dimethylpyrazine is a pheromone released by female mice, particularly when housed in high-density groups. [, , ] It appears to play a role in regulating reproductive behavior, with exposure linked to delayed puberty and lower reproductive success in females. [, ]

Q5: What effects does 2,5-dimethylpyrazine have on cell proliferation in the mouse brain?

A5: Interestingly, 2,5-dimethylpyrazine has been shown to increase cell proliferation in the subventricular zone (SVZ) of the male mouse brain. This suggests a potential role for this compound in adult neurogenesis, a process of generating new neurons in the adult brain. []

Q6: What is the molecular formula and weight of 2,5-dimethylpyrazine?

A6: 2,5-Dimethylpyrazine has the molecular formula C6H8N2 and a molecular weight of 108.14 g/mol. []

Q7: How can 2,5-dimethylpyrazine be synthesized?

A7: Several methods exist for the synthesis of 2,5-dimethylpyrazine. One method involves a continuous feeding reaction using isopropanolamine as a raw material in the presence of a specific catalyst and controlled temperature and pressure. [] Another method utilizes epoxypropane, ammonia, and ammonium bicarbonate as raw materials with a copper-zinc catalyst in a fixed-bed reactor. []

Q8: Are there alternative synthetic routes to 2,5-dimethylpyrazine derivatives?

A8: Yes, liguzinediol, a cardiac agent, can be synthesized by reacting 2,5-dimethylpyrazine with methanol in the presence of hydrogen peroxide, ferrous sulfate, and sulfuric acid. This method involves the formation of a pyrazine ring radical that undergoes substitution with a hydroxymethyl radical. []

Q9: How does 2,5-dimethylpyrazine interact with metal ions to form coordination compounds?

A9: 2,5-Dimethylpyrazine can act as a bridging ligand, coordinating to metal ions like zinc, cobalt, cadmium, nickel, and silver through its nitrogen atoms. [, , , , , , , , , , ] This leads to the formation of coordination polymers with diverse structural motifs, including chains, layers, and three-dimensional networks.

Q10: Can you provide an example of how 2,5-dimethylpyrazine influences the crystal structure of a coordination compound?

A10: In the crystal structure of diaquabis(2,6-dimethylpyrazine-κN)bis(thiocyanato-κN)cobalt(II) 2,5-dimethylpyrazine monosolvate [], the bulky methyl groups of 2,5-dimethylpyrazine hinder its coordination to the cobalt(II) center, leading to the preferential coordination of 2,6-dimethylpyrazine. Consequently, the 2,5-dimethylpyrazine molecules occupy cavities within the crystal lattice as solvent molecules.

Q11: How is 2,5-dimethylpyrazine typically analyzed in complex mixtures like food samples?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for identifying and quantifying 2,5-dimethylpyrazine in complex matrices. Solid-phase microextraction (SPME) is often employed as a sample preparation technique to extract volatile compounds, including 2,5-dimethylpyrazine, from the headspace of food samples. [, , , , , , ]

Q12: What is Aroma Extract Dilution Analysis (AEDA), and how is it used to study 2,5-dimethylpyrazine?

A12: AEDA is a technique used to determine the flavor dilution (FD) factor of volatile compounds, reflecting their relative contribution to the overall aroma profile. In the context of dry jujubes, AEDA helped determine the FD factor of 2,5-dimethylpyrazine, highlighting its role as a significant aroma-impact compound in certain cultivars. []

Q13: Has 2,5-dimethylpyrazine been explored for applications beyond flavor and fragrance?

A13: Research has explored the potential of 2,5-dimethylpyrazine in hydrogen storage applications. A system involving the reversible hydrogenation of 2,5-dimethylpyrazine to 2,5-dimethylpiperazine, catalyzed by an iridium complex, was shown to be capable of storing and releasing hydrogen. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。